(5,6-Difluoro-1H-indol-3-YL)methanamine
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Overview
Description
(5,6-Difluoro-1H-indol-3-YL)methanamine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine atoms at positions 5 and 6 of the indole ring enhances the compound’s chemical stability and biological activity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin, a protein involved in cell division .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the corresponding biochemical pathways .
Result of Action
For instance, some indole derivatives have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of 1H-indole-3-carbaldehyde, followed by reductive amination to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of specialized fluorinating agents and catalysts to achieve the desired substitution pattern on the indole ring .
Chemical Reactions Analysis
Types of Reactions
(5,6-Difluoro-1H-indol-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and amine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(5,6-Difluoro-1H-indol-3-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: A non-fluorinated analog with similar biological activities but lower chemical stability.
(5-Fluoro-1H-indol-3-yl)methanamine: A mono-fluorinated analog with intermediate properties between the non-fluorinated and difluorinated compounds
Uniqueness
The presence of two fluorine atoms in (5,6-Difluoro-1H-indol-3-YL)methanamine enhances its chemical stability and biological activity compared to its non-fluorinated and mono-fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(5,6-difluoro-1H-indol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H,3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLOEGZHDFATSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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